Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is (S)-methyl 1-[(S)-2-aminopropanoyl]pyrrolidine-2-carboxylate hydrochloride , reflecting its stereochemical configuration and functional groups. The prefix (S) denotes the absolute configuration at both chiral centers: the α-carbon of the 2-aminopropanoyl moiety and the pyrrolidine-2-carboxylate backbone.
The molecular structure comprises:
- A pyrrolidine ring (five-membered saturated heterocycle) substituted at position 1 with a 2-aminopropanoyl group.
- A methyl ester at position 2 of the pyrrolidine ring.
- A hydrochloride counterion associated with the primary amine group.
The SMILES notation for the compound is C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)N.Cl, which encodes the stereochemistry and connectivity.
CAS Registry Number and Alternative Synonyms
The compound is registered under the CAS Registry Number 71067-42-0 , a unique identifier for chemical substances. Alternative names and synonyms include:
| Synonym | Source |
|---|---|
| H-Ala-Pro-OMe·HCl | PubChem |
| Methyl L-alanyl-L-prolinate hydrochloride | PubChem |
| (S)-Methyl 1-[(S)-2-aminopropanoyl]pyrrolidine-2-carboxylate hydrochloride | PubChem |
These synonyms emphasize its peptide-like structure, derived from the combination of alanine (Ala) and proline (Pro) residues.
Molecular Formula and Weight Analysis
The molecular formula is C₉H₁₆N₂O₃·HCl , with a molar mass of 236.69 g/mol . The calculation accounts for:
- Base molecule (C₉H₁₆N₂O₃): 216.24 g/mol
- Hydrochloride (HCl): 36.46 g/mol
A detailed mass composition is provided below:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 17 | 1.008 | 17.14 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| Cl | 1 | 35.45 | 35.45 |
| Total | 236.69 |
The parent compound (without hydrochloride) has the molecular formula C₉H₁₆N₂O₃ and a PubChem CID of 11052640. The hydrochloride form enhances solubility in polar solvents, a critical property for its use in synthetic applications.
Properties
IUPAC Name |
methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-5-3-4-7(11)9(13)14-2;/h6-7H,3-5,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOTVRZLLXNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The synthesis of methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride typically follows a three-step sequence:
- Formation of the pyrrolidine-2-carboxylate backbone .
- Introduction of the 2-aminopropanoyl side chain via amide coupling .
- Hydrochloride salt formation and purification .
Key challenges include avoiding racemization at the pyrrolidine chiral center, optimizing coupling efficiency, and ensuring regioselectivity during functionalization.
Synthesis of Pyrrolidine-2-Carboxylate Intermediate
Methyl Pyrrolidine-2-Carboxylate Hydrochloride Preparation
The methyl ester precursor is synthesized via esterification of pyrrolidine-2-carboxylic acid or catalytic hydrogenation of proline derivatives .
Method A: Direct Esterification with Thionyl Chloride
- Procedure : Pyrrolidine-2-carboxylic acid is suspended in methanol, cooled to 0°C, and treated with thionyl chloride (1.1–1.3 eq). The mixture is stirred at room temperature for 12–24 hours.
- Yield : 82–95%.
- Key Data :
Method B: Catalytic Hydrogenation of Enamine Derivatives
Introduction of the 2-Aminopropanoyl Side Chain
Peptide Coupling Methods
The 2-aminopropanoyl group is introduced via amide bond formation between methyl pyrrolidine-2-carboxylate and protected β-alanine derivatives.
Method C: HOBt/EDC-Mediated Coupling
- Procedure :
- Activation : Methyl pyrrolidine-2-carboxylate (1.0 eq) is dissolved in DMF with HOBt (1.3 eq) and EDC·HCl (1.3 eq) at 0°C.
- Coupling : N-Boc-β-alanine (1.2 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred for 12–24 hours.
- Deprotection : Boc removal with TFA/DCM (1:1 v/v) yields the free amine.
- Yield : 58–75%.
- Purity : >95% by HPLC.
Method D: Mixed Carbonate Activation
Hydrochloride Salt Formation
Optimization and Analytical Validation
Racemization Control
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| A | 82–95 | >95 | Low cost, simplicity |
| B | 95–100 | >99 | High enantiopurity |
| C | 58–75 | >95 | Broad substrate tolerance |
| D | 65–80 | >98 | Rapid reaction time |
Chemical Reactions Analysis
Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Research Findings and Implications
Structural Complexity vs. Bioactivity : Compounds like Denibulin demonstrate that increased structural complexity (e.g., benzimidazole rings) correlates with higher molecular weight and specialized therapeutic applications (e.g., oncology).
Synthetic Accessibility : The moderate yield of ’s compound suggests that pyrrolidine derivatives with bulky substituents (e.g., phenyl groups) may require optimized purification protocols.
Chiral Influence : Stereospecific analogs (e.g., ’s (2R,1R) configuration) highlight the need for enantioselective synthesis to avoid racemic mixtures, which could dilute efficacy .
Biological Activity
Methyl 1-(2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring that incorporates both an amine and a carboxylate functional group. Its chemical structure allows for diverse reactivity, which is crucial for its potential therapeutic applications. The compound's reactivity is influenced by the presence of functional groups such as methyl esters and amines, contributing to its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₁₄ClN₃O₃ |
| Molecular Weight | 195.66 g/mol |
| Functional Groups | Amine, Carboxylate, Methyl Ester |
| Chirality | Chiral compound (S)-configuration |
Biological Activity
The biological activity of this compound is predicted based on its structural features. Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest potential pharmacological effects similar to known active compounds. The compound may exhibit:
- Antiproliferative Activity : Preliminary studies indicate that this compound could inhibit cell proliferation in various cancer cell lines.
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer progression, suggesting that this compound might have similar effects.
Case Studies and Research Findings
- Anticancer Properties : In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cells, particularly those with BRAF mutations. For instance, compounds with similar structures showed IC50 values in the nanomolar range against A375 melanoma cells, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or pathways critical for tumor growth. For example, studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to target proteins involved in cancer signaling pathways .
- Comparative Analysis : A comparison with structurally similar compounds reveals that while this compound shares some properties with known drugs, its unique combination of functional groups may provide distinct therapeutic advantages.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Amidation Reactions : The formation of the amine group through reactions with appropriate carboxylic acids.
- Esterification Processes : Converting carboxylic acids into esters using methyl alcohol.
- Chromatographic Techniques : Employed throughout the synthesis process to purify intermediates and final products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
